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molecular formula C9H16N2 B097430 1-(Dimethylamino)cyclohexanecarbonitrile CAS No. 16499-30-2

1-(Dimethylamino)cyclohexanecarbonitrile

Cat. No. B097430
M. Wt: 152.24 g/mol
InChI Key: SDHHZJUUIBWPPN-UHFFFAOYSA-N
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Patent
US03975443

Procedure details

Dimethylammonium chloride (81.5 g, 1.0 mole) dissolved in water (150 ml.) was added to cyclohexanone (98.0 g., 1.0 mole), quickly followed by a solution of potassium cyanide (68.0 g, 1.045 mole) in water (150 ml.) added over a period of five minutes. The reaction mixture was stirred for 24 hours during which time a colourless crystalline solid was formed. The solid was filtered off, washed with ice cold water (200 ml.), dissolved in benzene (150 ml.) and rewashed with water (100 ml.). The aqueous layer was extracted with benzene (100 ml.), the benzene solutions then being combined, dried over anhydrous sodium sulphate and evaporated under reduced pressure. The oily residue (144 g.) solidified to give 1-cyanocyclohexyldimethylamine, m.p. 36°.
Name
Dimethylammonium chloride
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][NH2+:3][CH3:4].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[C-:12]#[N:13].[K+]>O>[C:12]([C:5]1([N:3]([CH3:4])[CH3:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)#[N:13] |f:0.1,3.4|

Inputs

Step One
Name
Dimethylammonium chloride
Quantity
81.5 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
68 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours during which time a colourless crystalline solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a period of five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with ice cold water (200 ml.)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in benzene (150 ml.)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with benzene (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C1(CCCCC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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